Product packaging for Benz(e)acephenanthrylen-5-ol(Cat. No.:CAS No. 81824-14-8)

Benz(e)acephenanthrylen-5-ol

Cat. No.: B14159479
CAS No.: 81824-14-8
M. Wt: 268.3 g/mol
InChI Key: FUHOKWKTHPZUCD-UHFFFAOYSA-N
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Description

Contextualizing Benz(e)acephenanthrylen-5-ol within the Framework of Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons are organic compounds composed of multiple fused aromatic rings. frontiersin.org They are primarily formed from the incomplete combustion of organic materials such as fossil fuels, wood, and biomass. acs.orgresearchgate.net The fundamental structure of this compound is derived from acephenanthrylene, a four-ring aromatic system. The "benz(e)" prefix indicates the specific location of an additional fused benzene (B151609) ring, and the "-5-ol" suffix denotes a hydroxyl (-OH) group attached at the fifth carbon atom.

This hydroxyl group is a critical feature, classifying this compound as a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH). While parent PAHs are typically nonpolar and have low water solubility, the addition of a hydroxyl group increases the compound's polarity and water solubility. frontiersin.orgwikipedia.org This alteration in physicochemical properties is central to its role in biological and environmental systems.

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameMolecular FormulaCAS Number
This compoundC20H12ONot explicitly available, isomers exist
Benz(e)acephenanthrylen-7-olC20H12O81824-10-4 chemsrc.comechemi.comnih.gov
AcephenanthryleneC16H10201-06-9 chemsrc.comguidechem.com
Benzo[a]pyreneC20H1250-32-8
1-HydroxypyreneC16H10O5315-79-7

Note: While specific data for the 5-ol isomer is scarce in public databases, its 7-ol isomer is documented. The table includes related and well-documented PAHs for context.

Theoretical Significance of Hydroxylated Polycyclic Aromatic Hydrocarbons, including this compound, in Environmental and Biological Systems

The primary significance of OH-PAHs lies in their role as metabolites of parent PAHs. nih.govisotope.com When organisms are exposed to PAHs through inhalation, ingestion, or dermal contact, metabolic processes, primarily involving cytochrome P450 enzymes in the liver, convert the lipophilic PAHs into more water-soluble hydroxylated forms to facilitate excretion. cdc.gov

Therefore, OH-PAHs, including theoretically this compound, serve as crucial biomarkers of exposure to their parent compounds. nih.govmdpi.comgcms.cz Detecting and quantifying these metabolites in biological samples like urine or blood provides a more direct measure of the internal dose of PAHs an organism has absorbed and processed. mdpi.comacs.org This is a fundamental concept in toxicology and epidemiology for assessing human exposure to environmental pollutants. isotope.com

From an environmental standpoint, the formation of OH-PAHs, either through biological activity or abiotic degradation in the environment (e.g., photooxidation), alters the fate and transport of the original pollutant. wikipedia.orgnih.gov Increased water solubility can enhance their mobility in aquatic systems, but also potentially their availability for further microbial degradation. wikipedia.org However, it is also noted that some hydroxylated and other oxygenated PAH derivatives can exhibit significant, and sometimes greater, toxicity than the parent compounds. wikipedia.orgacs.org

Current Academic Research Landscape and Emerging Trends Pertaining to this compound

The current academic research landscape for a specific, non-commercially common isomer like this compound is highly specialized. Research does not typically focus on this individual compound in isolation but rather includes it within broader analytical methods developed for detecting a wide array of OH-PAH metabolites.

Key Research Trends:

Development of Advanced Analytical Methods: A significant portion of research is dedicated to refining techniques for the simultaneous detection and quantification of numerous OH-PAHs in complex biological matrices like urine, plasma, and even single cells. nih.govgcms.cz Methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are standard. gcms.cznih.govnih.gov Innovations like polarity-reversed nanoelectrospray ionization aim to improve sensitivity and reduce matrix effects. nih.gov

Use as Analytical Standards: The primary use of synthesized compounds like this compound in a research context is as a certified reference material or analytical standard. isotope.comeuropa.eu These standards are essential for calibrating analytical instruments and validating the accuracy of methods used to measure environmental and biological samples. europa.eu Without a pure standard, positive identification and accurate quantification of the metabolite in a sample would be impossible.

Biomonitoring Studies: OH-PAHs are routinely measured in large-scale human biomonitoring studies, such as those conducted by the Centers for Disease Control and Prevention (CDC), to establish reference ranges for exposure in the general population and to study exposure in specific groups, like wildland firefighters or smokers. isotope.comacs.orgnih.gov While these studies often focus on metabolites of more common PAHs like pyrene, phenanthrene, and naphthalene, the methodologies are often capable of detecting a wider range of derivatives. acs.orgnih.gov

Table 2: Research Focus on Hydroxylated PAHs

Research AreaObjectiveKey TechniquesRelevance to this compound
Environmental Monitoring To assess PAH contamination and degradation in air, water, and soil. researchgate.netmdpi.comGC-MS, HPLC-Fluorescence nih.govIncluded in the class of OH-PAHs formed via abiotic/biotic degradation. wikipedia.org
Human Biomonitoring To quantify internal exposure to PAHs in human populations. mdpi.comnih.govLC-MS/MS, GC-Q-TOF gcms.czServes as a potential, specific biomarker of exposure to Benz(e)acephenanthrylene.
Toxicology To understand the mechanisms of PAH-induced toxicity and carcinogenesis. mdpi.comacs.orgIn vitro assays, animal studiesThe hydroxylated metabolite may have a different toxicological profile than the parent PAH. acs.org
Analytical Chemistry To develop sensitive and specific methods for detecting trace-level metabolites. nih.govacs.orgOnline SPE, High-Resolution MS gcms.cznih.govIts primary role is as a synthesized analytical standard for method development and validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B14159479 Benz(e)acephenanthrylen-5-ol CAS No. 81824-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81824-14-8

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-19-ol

InChI

InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H

InChI Key

FUHOKWKTHPZUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=CC(=C5)O

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Benz E Acephenanthrylen 5 Ol

Strategies for the Chemical Synthesis of Benz(e)acephenanthrylen-5-ol

The synthesis of this compound is a multi-step process that begins with the construction of the core polycyclic aromatic skeleton, followed by the introduction of the hydroxyl group.

Generally, the formation of such complex aromatic systems can be achieved through various synthetic routes, including:

Palladium-catalyzed annulation reactions: These methods allow for the [3+3] annulation of two smaller aromatic fragments to construct larger PAHs.

Oxidative cyclodehydrogenation: Precursor molecules containing appropriately positioned phenyl groups can be induced to form new aromatic rings through intramolecular C-C bond formation, often facilitated by oxidizing agents.

Diels-Alder reactions: This powerful cycloaddition reaction can be employed to build the polycyclic framework step-by-step.

Once the Benz(e)acephenanthrylene core is synthesized, the subsequent introduction of a hydroxyl group at the 5-position is required. This can be achieved through electrophilic aromatic substitution. Given the complex electronic nature of the PAH, the regioselectivity of this substitution would be a critical factor to control.

Mechanistic Aspects of Precursor Transformations Leading to this compound

The formation of the Benz(e)acephenanthrylene skeleton likely proceeds through mechanisms involving the generation of highly reactive intermediates that undergo intramolecular cyclization. For instance, in an oxidative cyclodehydrogenation approach, the mechanism would involve the formation of radical cations or dications, which then undergo electrophilic attack within the same molecule to forge new carbon-carbon bonds, ultimately leading to the planar, fully aromatic system.

The introduction of the hydroxyl group at the 5-position would likely follow the well-established mechanism of electrophilic aromatic substitution. This two-step process involves:

Attack by the aromatic ring: The π-electron system of the Benz(e)acephenanthrylene acts as a nucleophile, attacking a suitable electrophilic oxygen source. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.orgmsu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the new hydroxyl group, restoring the aromaticity of the ring system. masterorganicchemistry.comwikipedia.orgmsu.edu

The regioselectivity of this hydroxylation would be dictated by the electronic properties of the Benz(e)acephenanthrylene ring system. The position of electrophilic attack is determined by the relative stability of the possible arenium ion intermediates.

Advanced Approaches for Derivatization and Analog Synthesis of this compound for Research Purposes

For research purposes, the synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies. The hydroxyl group serves as a convenient handle for further functionalization.

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group of this compound can be readily derivatized using a variety of standard organic reactions. For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Common derivatizing agents for hydroxylated PAHs include:

Silylating agents: Reagents like N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a more volatile tert-butyldimethylsilyl ether. nih.govresearchgate.net

Acylating agents: The hydroxyl group can be converted to an ester using acyl halides or anhydrides.

These derivatization reactions facilitate the analysis and quantification of this compound and its metabolites in various matrices.

Synthesis of Analogs:

The synthesis of analogs with modified structures can provide valuable insights into the biological activity of the parent compound. Strategies for analog synthesis can include:

Modification of the aromatic core: Introducing different substituents (e.g., alkyl, halogen, nitro groups) onto the Benz(e)acephenanthrylene skeleton prior to or after hydroxylation can modulate the electronic and steric properties of the molecule.

Alteration of the hydroxyl position: Synthesizing isomers with the hydroxyl group at different positions on the aromatic framework can help to probe the importance of its specific location for biological interactions.

Bioisosteric replacement: Replacing the hydroxyl group with other functional groups that have similar steric and electronic properties (e.g., -NH2, -SH) can lead to analogs with altered biological profiles.

The synthesis of such analogs often requires the development of novel synthetic routes or the adaptation of existing methodologies for the construction of complex PAHs.

Environmental Distribution, Transport, and Fate of Benz E Acephenanthrylen 5 Ol

Analytical Detection and Quantification of Benz(e)acephenanthrylen-5-ol in Diverse Environmental Matrices

The detection and quantification of this compound in environmental samples like air, water, and soil are challenging due to the complexity of these matrices and the typically low concentrations of the analyte. ontosight.ai Advanced analytical techniques are therefore essential for accurate assessment. The primary methods employed for the analysis of hydroxylated PAHs, including this compound, involve chromatography coupled with mass spectrometry. ontosight.ai

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques used. ontosight.ai When paired with a mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detector, these methods provide high specificity and sensitivity, which are crucial for identifying and quantifying trace levels of the compound in complex environmental samples. ontosight.aiontosight.ai

Due to the intricate nature of environmental matrices, extensive sample preparation is a critical prerequisite for instrumental analysis. nih.gov Solid-phase extraction (SPE) is a predominant technique for extracting and concentrating hydroxylated PAHs from liquid samples and for cleaning up extracts from solid samples. nih.gov The choice of analytical method and sample preparation technique depends on the specific matrix and the research objectives.

Table 1: Common Analytical Techniques for this compound Detection

TechniqueDescriptionPurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio. ontosight.aiIdentification and quantification of the analyte in prepared environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase, followed by two stages of mass analysis for high selectivity and sensitivity. ontosight.aimdpi.comPreferred for non-volatile or thermally labile compounds; provides enhanced confirmation and quantification at very low levels.
High-Performance Liquid Chromatography (HPLC) A technique used to separate, identify, and quantify each component in a mixture. ontosight.aiOften used with fluorescence or UV detectors, or coupled with MS for greater specificity.
Solid-Phase Extraction (SPE) A sample preparation technique where compounds are partitioned between a liquid and a solid phase to isolate and concentrate analytes. nih.govEssential for sample clean-up and concentration from complex matrices like water, soil, and sediment prior to instrumental analysis. nih.gov

Environmental Presence and Source Identification of this compound in Natural Systems

This compound is a derivative of the PAH benz(e)acephenanthrylene, also known as benzo(b)fluoranthene. PAHs are typically formed during the incomplete combustion of organic materials, with sources including fossil fuel burning and industrial processes. ontosight.ai The parent compound, benzo(b)fluoranthene, has been identified as a hazardous substance linked to various industrial and commercial activities. mta.hu Hydroxylated PAHs like this compound can be formed through the metabolic processes of organisms exposed to the parent PAH or through abiotic transformation, such as photooxidation, in the environment.

Once in the atmosphere, semi-volatile organic compounds (SVOCs) like this compound partition between the gas phase and the particle phase. dlr.de This gas-particle partitioning is a critical process that governs their atmospheric transport and fate. The partitioning behavior is influenced by the compound's volatility and the concentration and composition of atmospheric particulate matter. nih.gov

The introduction of a hydroxyl group onto the PAH backbone increases the compound's polarity and water solubility. ontosight.ai While the parent PAH is highly hydrophobic, the hydroxyl group on this compound enhances its solubility in water, with one estimate suggesting a solubility range of 0.1–1.2 mg/L. ontosight.aivulcanchem.com This increased solubility facilitates its transport within aquatic systems. vulcanchem.com

Despite its enhanced solubility, the large hydrophobic ring system means that this compound will still have a strong tendency to associate with suspended particulate matter and dissolved organic carbon in the water column. This interaction affects its bioavailability and transport downstream. The parent compound, referred to as Benz(e)Acephenanthrylen, is recognized as a pollutant in water quality standards, indicating its environmental relevance in aquatic systems. mt.gov

In terrestrial and benthic environments, this compound is expected to adsorb to soil and sediment particles. ontosight.ai The primary mechanism for this adsorption is the interaction between the hydrophobic PAH structure and the organic carbon fraction of the soil or sediment. The polarity imparted by the hydroxyl group may slightly reduce its adsorption affinity compared to the parent PAH, but strong binding is still anticipated.

This adsorption process significantly reduces the compound's mobility in soil, limiting its potential to leach into groundwater. In sediments, this process acts as a sink, leading to the accumulation of the compound over time. The persistence of PAHs in these compartments is a well-documented concern. ontosight.ai However, specific studies detailing the adsorption-desorption equilibrium constants (such as Koc or Kd) for this compound are limited.

Transformation and Degradation Pathways of this compound in the Environment

Like other PAHs, this compound can be transformed and degraded in the environment through various biotic and abiotic processes. Biotic degradation involves microbial metabolism, while abiotic pathways include chemical oxidation and photolytic degradation.

Photolytic degradation, or photolysis, is a key abiotic degradation pathway for PAHs in the environment, particularly in the atmosphere and surface waters. This process occurs when a molecule absorbs light energy, leading to its chemical transformation. PAHs and their derivatives can undergo direct photolysis by absorbing solar ultraviolet radiation. While it is expected that this compound is susceptible to photolytic degradation, specific research detailing its photolytic mechanisms, degradation products, and quantum yields could not be found in the reviewed literature. Studies on related isomers suggest that hydroxylated PAHs can be photoreactive, but direct data for the 5-ol isomer remains unavailable. nih.gov

Microbial Biotransformation and Biodegradation Studies of this compound

Direct microbial biodegradation studies specifically targeting this compound are not extensively documented in publicly available scientific literature. However, the general principles of PAH biodegradation suggest that microbial action is a primary mechanism for their removal from the environment.

The initial step in the aerobic bacterial degradation of PAHs is typically the introduction of hydroxyl groups to the aromatic rings by oxygenase enzymes. nih.govfrontiersin.org This process increases the water solubility of the parent PAH and initiates its breakdown. Research on the metabolism of Benzo(b)fluoranthene has identified 5- and 6-hydroxybenzo(b)fluoranthene as major metabolites formed by liver S9 preparations, indicating that hydroxylation at the 5-position is a biologically relevant pathway. nih.govepa.gov It is plausible that similar enzymatic processes occur in microorganisms present in soil and sediment, leading to the formation of this compound.

Fungi are also known to degrade PAHs, often through the action of enzymes like cytochrome P-450 monooxygenases. oup.com Some fungal species have demonstrated the ability to degrade Benzo(b)fluoranthene. oup.com For instance, two fungal strains, Trichoderma lixii and Talaromyces pinophilus, were isolated from an environment enriched with Benzo(b)fluoranthene and showed the capacity to degrade fluoranthene, another high molecular weight PAH. mdpi.com While specific degradation rates for this compound are not available, studies on the degradation of its parent compound, Benzo(b)fluoranthene, by various microbial isolates have been conducted. For example, the bacterium Amycolatopsis sp. Ver12 was able to remove 47% of Benzo(b)fluoranthene in a liquid medium, with removal increasing to 59% with the addition of yeast extract. researchgate.net

Table 1: Examples of Microbial Degradation of Benzo(b)fluoranthene (Parent Compound) Disclaimer: The following data pertains to the parent compound, Benzo(b)fluoranthene, as specific data for this compound is limited.

Microorganism/ConsortiumConditionDegradation/RemovalSource
Amycolatopsis sp. Ver12Liquid medium47% removal researchgate.net
Amycolatopsis sp. Ver12Liquid medium with yeast extract59% removal researchgate.net
Microbial community from oil sands process-affected water33-day incubation41% ± 12.6% removal researchgate.net

Abiotic Chemical Degradation of this compound

Abiotic degradation processes, particularly photodegradation, are significant for the transformation of PAHs and their hydroxylated derivatives in the environment. mdpi.comresearchgate.net The presence of a hydroxyl group can influence the photoreactivity of a PAH.

Studies on hydroxylated PAHs (OH-PAHs) have shown that they can undergo rapid photodegradation in sunlit surface waters. researchgate.net The rate of degradation is dependent on the specific structure of the compound. For instance, the solar apparent photodegradation half-lives of various OH-PAHs in surface waters have been calculated to range from minutes to several thousand minutes. researchgate.net

The reaction of PAHs with photochemically-produced hydroxyl radicals in the atmosphere is another important abiotic degradation pathway. nih.gov For the parent compound, Benzo(b)fluoranthene, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 21 hours. nih.gov The addition of a hydroxyl group to form this compound would likely alter its reactivity and, consequently, its atmospheric half-life.

Chemical oxidation is another potential abiotic degradation pathway. The use of oxidizing agents like calcium peroxide (CaO2) in the presence of UV light (photo-Fenton reaction) has been shown to effectively degrade high molecular weight PAHs, including Benzo(b)fluoranthene, in wastewater. researchgate.net

Bioaccumulation and Bioconcentration Potentials of this compound in Ecological Models

The bioaccumulation of a chemical refers to its uptake from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. The potential for a substance to bioaccumulate is a key factor in assessing its environmental risk.

Uptake Kinetics and Tissue Distribution of this compound in Aquatic Organisms

PAHs are lipophilic and tend to be taken up by aquatic organisms, either directly from the water across gills and skin or through the ingestion of contaminated food and sediment. nih.govhelcom.fi However, many vertebrates, particularly fish, possess efficient metabolic systems (e.g., mixed-function oxygenases) that can transform PAHs into more water-soluble metabolites, such as hydroxylated forms, which can then be more easily excreted. nih.govhelcom.fi This metabolic capability generally prevents the significant biomagnification of parent PAHs in fish. epa.gov

Invertebrates, such as bivalve mollusks, often have a lower capacity to metabolize PAHs, which can lead to higher bioaccumulation of the parent compounds in their tissues. epa.govrivm.nl

The presence of a hydroxyl group in this compound increases its polarity compared to the parent Benzo(b)fluoranthene. This increased polarity would be expected to facilitate its excretion from organisms, potentially leading to a lower bioaccumulation potential than the parent PAH. Studies on other hydroxylated PAHs have shown that they are indeed found in the bile of fish, indicating they are products of metabolism and are on a pathway to be eliminated from the body. nih.gov

Table 2: Bioaccumulation Data for Benzo(b)fluoranthene (Parent Compound) in Aquatic Organisms Disclaimer: The following data pertains to the parent compound, Benzo(b)fluoranthene. The bioaccumulation potential of this compound is expected to be influenced by its hydroxyl group, likely leading to lower bioaccumulation, but specific data is unavailable.

OrganismExposure RouteBioconcentration Factor (BCF) / Bioaccumulation Factor (BAF)Source
Fish (General)WaterEstimated BCF: 3000 nih.gov
Marine Amphipod (Rhepoxynius abronius)SedimentApparent effects threshold concentration: 4,500 ng/g epa.gov
Marine Polychaete (Armandia brevis)SedimentTissue concentrations measured epa.gov

Modeling Trophic Transfer of this compound in Food Chains

Modeling the trophic transfer of a substance helps to understand its potential to move up the food chain and impact higher-level organisms. For PAHs, including high molecular weight compounds like Benzo(b)fluoranthene, studies have generally shown a trend of trophic dilution rather than biomagnification in aquatic food webs. researchgate.netpku.edu.cn This means that concentrations tend to decrease at higher trophic levels.

The primary reasons for this trophic dilution are the efficient metabolism of PAHs by many vertebrate species and potentially low assimilation efficiencies from their diet. researchgate.netpku.edu.cn As this compound is a metabolite of Benzo(b)fluoranthene, it is part of this metabolic process.

While the trophic transfer of the parent PAHs is generally low, the transfer of their metabolites between organisms at lower trophic levels may be of importance. researchgate.net However, specific models detailing the trophic transfer of this compound have not been developed due to a lack of empirical data. The development of such models would require comprehensive studies on its uptake, metabolism, and excretion rates in various species representing different trophic levels.

Molecular and Cellular Mechanisms of Benz E Acephenanthrylen 5 Ol Biological Interactions

Elucidation of Genotoxicity Mechanisms of Benz(e)acephenanthrylen-5-ol

Genotoxicity describes the destructive effect of a substance on a cell's genetic material. ontosight.ai For PAHs like this compound, genotoxicity is not typically caused by the parent compound itself but rather by its metabolic derivatives. These mechanisms can be broadly categorized into direct interactions with DNA and indirect damage via oxidative stress.

A primary pathway for the genotoxicity of many PAHs involves their metabolic activation into highly reactive electrophilic intermediates. nih.gov This process, often mediated by cytochrome P450 enzymes, can convert the PAH into intermediates like diol-epoxides. nih.gov These reactive molecules can then covalently bind to the nucleophilic sites on DNA bases, such as guanine (B1146940) and adenine, forming bulky DNA adducts. nih.govnih.gov

While direct studies on this compound are limited, research on related PAHs provides a clear model for this mechanism. For instance, metabolites of benz[a]anthracene and benz[j]aceanthrylene are known to form DNA adducts. nih.govnih.gov These adducts physically distort the DNA helix, interfering with critical cellular processes like DNA replication and transcription. If not repaired, these lesions can lead to mutations during DNA replication, representing a key molecular initiating event in chemical carcinogenesis. nih.govnih.gov The formation of such adducts is a critical step in the adverse outcome pathway that can link chemical exposure to disease. nih.gov

A second major mechanism of genotoxicity is the induction of oxidative stress. nih.govnih.gov This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. nih.gov Metabolites of PAHs, particularly those with quinone-like structures, can participate in redox cycling. This process generates ROS, including superoxide (B77818) radicals and hydrogen peroxide (H₂O₂), which can damage cellular components, including DNA. nih.govnih.gov

The DNA damage initiated by adduct formation and oxidative stress can escalate to large-scale damage at the chromosomal level. nih.gov Chromosomal aberrations are structural changes such as breaks, deletions, or rearrangements of chromosome segments. oecd.org These events are a hallmark of genotoxicity and are strongly associated with an increased risk of cancer. nih.gov

Standardized tests, such as the in vitro mammalian chromosomal aberration test, are used to identify agents that cause such structural damage. oecd.orgoecd.org Studies on benzene (B151609) and its derivatives show a clear link between exposure and an increase in chromosomal aberrations in the peripheral blood lymphocytes of exposed individuals. nih.gov The DNA lesions caused by PAHs can stall replication forks, leading to double-strand breaks that, if improperly repaired, result in these large-scale genomic rearrangements. The link between oxidative damage and chromosomal aberrations has also been established, suggesting that ROS-induced DNA damage contributes to this effect. nih.gov

Cells possess a sophisticated network of DNA repair pathways to counteract genetic damage and maintain genomic integrity. nih.govnih.gov The types of lesions induced by compounds like this compound are substrates for several of these repair systems.

Nucleotide Excision Repair (NER): This pathway is the primary mechanism for removing bulky, helix-distorting lesions, such as the DNA adducts formed by PAH metabolites. nih.gov

Base Excision Repair (BER): This system is responsible for correcting smaller, non-helix-distorting lesions, including the oxidative damage (e.g., 8-oxo-dG) caused by ROS. nih.gov

The persistence of DNA damage and the ultimate biological outcome depend on the balance between the rate of damage induction and the cell's capacity for repair. If the DNA repair systems are overwhelmed by extensive damage or are themselves inhibited by the toxicant, unrepaired lesions can accumulate, increasing the likelihood of mutations and chromosomal aberrations that can lead to cancer. nih.govnih.gov

Table 1: Summary of Genotoxicity Mechanisms for Polycyclic Aromatic Hydrocarbons
MechanismDescriptionResulting DNA DamageRelevant Cellular Process
Direct DNA InteractionMetabolic activation to reactive intermediates (e.g., diol-epoxides) that bind covalently to DNA. nih.govnih.govBulky DNA Adducts. nih.govMetabolism (Cytochrome P450), DNA Replication. nih.gov
ROS GenerationRedox cycling of quinone metabolites generates reactive oxygen species (ROS). nih.govOxidative Lesions (e.g., 8-oxo-dG), Strand Breaks. nih.govMetabolism, Cellular Respiration. nih.gov
Chromosomal DamageUnrepaired DNA adducts and strand breaks lead to large-scale genomic rearrangements. nih.govAberrations (breaks, fusions, deletions). oecd.orgCell Division (Mitosis), DNA Repair. nih.gov

In Vitro Cellular Uptake and Intracellular Trafficking of this compound

The ability of a compound to exert intracellular effects is contingent upon its capacity to cross the cell membrane and reach its molecular targets. The physicochemical properties of this compound are key determinants of this process.

The structure of this compound consists of a large, fused-ring system, which is predominantly hydrophobic (lipophilic), and a polar hydroxyl group. ontosight.ai The large lipophilic surface area strongly suggests that the primary mechanism for crossing the lipid bilayer of the cell membrane is passive diffusion. This process does not require energy and relies on the compound moving down its concentration gradient.

Table 2: Compound Transport Characteristics
Compound FeatureInfluence on TransportLikely Transport Mechanism
Large, Fused Aromatic RingsHigh lipophilicity, favors partitioning into the lipid bilayer. ontosight.aiPassive Diffusion
Hydroxyl (-OH) GroupIncreases polarity and slight water solubility, but hydrophobic character dominates. ontosight.ai

Subcellular Localization and Compartmentation of this compound

The specific subcellular distribution of this compound has not been detailed in dedicated studies. However, based on its chemical properties as a hydroxylated polycyclic aromatic hydrocarbon (PAH), its localization within the cell can be inferred. Due to their lipophilic nature, PAHs and their metabolites can traverse cellular membranes. cdc.gov The metabolism of PAHs is initiated by cytochrome P450 (CYP) enzymes, which are primarily located in the endoplasmic reticulum. scielo.br This suggests that this compound, as a metabolite, would be present in this organelle.

Furthermore, the biological activity of many PAHs is mediated by the Aryl Hydrocarbon Receptor (AhR), which resides in the cytoplasm in its inactive state. Upon ligand binding, the AhR-ligand complex translocates to the nucleus to regulate gene transcription. nih.gov As a potential AhR agonist, this compound is expected to be found in both the cytoplasm and the nucleus. Conjugating enzymes responsible for its detoxification, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are located in the endoplasmic reticulum and cytosol, respectively, further indicating the presence of the compound in these compartments. nih.govresearchgate.net

Metabolic Activation and Detoxification Pathways of this compound in Cellular Systems (In Vitro)

The metabolism of PAHs is a complex, multi-phase process that determines their biological effects. chrom-china.com Phase I reactions, primarily oxidation, can lead to the formation of reactive metabolites (bioactivation), while Phase II conjugation reactions generally result in more water-soluble compounds that are easier to excrete (detoxification). cdc.govchrom-china.com

This compound is a hydroxylated metabolite of the parent PAH, Benz(e)acephenanthrylene (also known as Benzo[b]fluoranthene). The initial metabolic activation of the parent compound is catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes introduce oxygen into the PAH structure, forming epoxides, phenols, and dihydrodiols. cdc.gov Key enzymes involved in the bioactivation of PAHs include CYP1A1 and CYP1B1. researchgate.net For the parent compound, Benzo[b]fluoranthene (B1141397), in vitro metabolism using hepatic S9 preparations has been shown to produce predominantly the trans-11,12-dihydrodiol and smaller amounts of the trans-1,2-dihydrodiol. epa.gov The formation of phenolic metabolites like this compound is a common outcome of CYP-mediated PAH oxidation. cdc.gov This initial hydroxylation is often the rate-limiting first step in the biodegradation of PAHs. unito.it While this oxidation can be a detoxification step, it can also produce reactive intermediates that may lead to toxicity if not further metabolized. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism

Enzyme FamilyKey IsoformsRole in PAH Metabolism
CYP1 CYP1A1, CYP1A2, CYP1B1Central to the metabolic activation of procarcinogenic PAHs to reactive epoxides and phenols. nih.govresearchgate.net
CYP2 CYP2B6Can be induced by some PAHs and participates in their metabolism. nih.gov
CYP3 CYP3A4A versatile enzyme capable of metabolizing a wide range of xenobiotics, including some PAHs.

As a hydroxylated PAH, this compound is a direct substrate for Phase II conjugation enzymes. chrom-china.com These reactions are critical detoxification pathways that increase the water solubility of metabolites, facilitating their elimination from the cell and the body. cdc.govchrom-china.com

The two primary conjugation reactions for phenolic metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group. nih.govresearchgate.net In studies with other hydroxylated PAHs, such as 3-hydroxy-benzo[a]pyrene, glucuronidation has been shown to be an efficient detoxification pathway in vitro. nih.govnih.gov

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which add a sulfonate group to the phenolic hydroxyl. nih.gov Research on 3-hydroxy-benzo[a]pyrene demonstrates that sulfation is another key conjugation reaction for hydroxylated PAHs in cellular systems. nih.govresearchgate.net

In vitro studies on the metabolites of other chemicals have shown that glucuronidation is often a more efficient pathway than sulfation in tissues like the liver and intestine. nih.gov

The cellular impact of this compound is dictated by the balance between metabolic activation and detoxification. The initial formation of hydroxylated metabolites from the parent PAH via CYP enzymes is a form of bioactivation. researchgate.net These phenolic compounds can be further oxidized to more toxic quinones and diol-epoxides, which can form DNA adducts. nih.govresearchgate.net

Receptor-Mediated Signaling and Transcriptional Regulation by this compound (e.g., Aryl Hydrocarbon Receptor Activation)

The primary receptor that mediates the biological effects of many PAHs and their derivatives is the Aryl Hydrocarbon Receptor (AhR). nih.govunit.no The AhR is a ligand-activated transcription factor that regulates the expression of a suite of genes, including those for xenobiotic-metabolizing enzymes. nih.gov

The canonical AhR signaling pathway involves the following steps:

Ligand Binding: As a PAH derivative, this compound is a potential ligand for the AhR. Studies have shown that substituted and hydroxylated PAHs can be potent AhR agonists. unit.noacs.org

Nuclear Translocation: Upon binding its ligand in the cytoplasm, the AhR dissociates from its chaperone proteins and translocates into the nucleus. nih.gov

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin or xenobiotic response elements (DRE/XRE) located in the promoter regions of target genes. nih.gov

Transcriptional Activation: Binding of the AhR/ARNT complex to DREs initiates the transcription of target genes. A key target gene is CYP1A1, the enzyme responsible for metabolizing PAHs. nih.gov This creates a feedback loop where the compound induces the expression of the very enzyme that metabolizes it. nih.gov

In vitro studies using reporter gene assays have confirmed that oxygenated PAHs can be potent activators of the AhR. acs.orgoup.com For instance, benzanthrone (B145504) and benz[a]anthracene-7,12-dione, which are structurally related oxygenated PAHs, were shown to induce AhR-mediated activity in rat hepatoma cells. oup.com

Investigation of Other Biological Activities of this compound and Structurally Related Analogs in In Vitro Models (Excluding Clinical Human Data)

In vitro studies have explored the biological activities of this compound's parent compound and structurally related analogs, revealing effects on cell viability, apoptosis, and transformation.

A key study investigated the effects of several PAHs, including Benz(e)acephenanthrylene (the parent compound of this compound), on human coronary artery endothelial cells (HCAECs). tennessee.edu The findings demonstrated that Benz(e)acephenanthrylene was among six PAHs that activated the arachidonic acid cascade, leading to an increase in apoptosis as measured by histone fragmentation and PARP cleavage. tennessee.edu

Furthermore, research on other oxygenated PAHs has demonstrated significant biological activity in vitro. A study using Bhas 42 cells (mouse embryonic fibroblasts) found that certain oxygenated PAHs exhibited powerful tumor-promoting activity. oup.com For example, 6H-benzo[cd]pyren-6-one (BPO) was a potent tumor promoter and also induced the expression of CYP1A1 and the antioxidant response gene HO-1, suggesting that its activity is linked to AhR signaling and oxidative stress. oup.com Similarly, studies on benzo[b]fluoranthene showed it could inhibit cell proliferation, induce apoptosis, and increase reactive oxygen species (ROS) in microvascular endothelial cells. researchgate.net

Table 2: Summary of In Vitro Biological Activities of Benz(e)acephenanthrylene and Related Analogs

CompoundIn Vitro ModelObserved Biological Activity
Benz(e)acephenanthrylene Human Coronary Artery Endothelial Cells (HCAECs)Activated the arachidonic acid cascade; induced apoptosis. tennessee.edu
Benzo[b]fluoranthene Mouse Microvascular Endothelial Cells (bEnd.3)Inhibited cell proliferation; induced apoptosis and reactive oxygen species (ROS). researchgate.net
6H-Benzo[cd]pyren-6-one (BPO) Mouse Embryonic Fibroblast Cells (Bhas 42)Exhibited powerful tumor-promoting activity; induced CYP1A1 and HO-1 mRNA expression. oup.com
Benzo[k]fluoranthene Mouse Embryonic Fibroblast Cells (Bhas 42)Exhibited powerful tumor-promoting activity; induced CYP1A1 and HO-1 mRNA expression. oup.com

Photosensitizing Properties and Photodynamic Effects of this compound Analogs

Currently, specific research detailing the photosensitizing properties and photodynamic effects of this compound and its direct analogs is not extensively available in the public domain. The potential for such properties is plausible given the characteristic polycyclic aromatic structure, which allows for the absorption of light energy. In theory, this absorbed energy could be transferred to molecular oxygen to generate reactive oxygen species (ROS), the basis of photodynamic therapy. However, dedicated studies to confirm and characterize these specific effects for this compound family are required.

Antimicrobial Activity of this compound Derivatives

Certain derivatives of benz(e)acephenanthrylene have been identified as components of plant extracts exhibiting antimicrobial properties. For instance, a phytochemical analysis of an ethyl acetate (B1210297) extract from the plant Anabasis setifera confirmed the presence of benz[e]acephenanthrylen-3a-(1h)-ol, 2,3-dihydro. plos.org This extract demonstrated notable biological and pharmacological potential, including antimicrobial activity (AMA). plos.org

In Vitro Anticancer Activity Mechanisms of this compound Analogs (e.g., Apoptosis Induction, Cell Cycle Arrest)

Analogs of this compound have been associated with in vitro anticancer activity. The ethyl acetate extract of Anabasis setifera (EA-AS), containing benz[e]acephenanthrylen-3a-(1h)-ol, 2,3-dihydro, displayed promising cytotoxic effects against human liver carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines. plos.org The study reported IC₅₀ values of 36.4 µg/mL for Hep-G2 and 44 µg/mL for MCF-7 cells. plos.org

Table 1: In Vitro Cytotoxic Activity of an Extract Containing a this compound Analog This table shows the half-maximal inhibitory concentration (IC₅₀) of the ethyl acetate extract of Anabasis setifera (EA-AS), which contains benz[e]acephenanthrylen-3a-(1h)-ol, 2,3-dihydro, against two cancer cell lines compared to a standard chemotherapeutic agent.

SubstanceCell LineIC₅₀ (µg/mL)Source
EA-AS ExtractHep-G2 (Liver Carcinoma)36.4 plos.org
EA-AS ExtractMCF-7 (Breast Cancer)44.0 plos.org
Taxol (Control)Hep-G2 (Liver Carcinoma)12.4 plos.org
Taxol (Control)MCF-7 (Breast Cancer)8.6 plos.org

Computational Chemistry and Theoretical Modeling of Benz E Acephenanthrylen 5 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of Benz(e)acephenanthrylen-5-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For this compound, these methods can predict its geometry, electronic characteristics, and spectroscopic signatures.

Electronic Structure and Reactivity: Methods like Density Functional Theory (DFT) are powerful tools for this purpose. acs.orgresearchgate.net Calculations would typically begin with a geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. unicamp.br

Atomic charges and electrostatic potential maps can reveal the electron distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For a hydroxylated PAH like this compound, these calculations can pinpoint reactive sites, such as the bay-region or K-region, which are often implicated in the metabolic activation of PAHs to carcinogenic forms. nih.govnih.gov Reactivity indices, such as local atomic hardness, can be calculated to quantify the reactivity of specific atoms within the structure. researchgate.netresearchgate.net

Spectroscopic Properties: Theoretical modeling can also predict spectroscopic properties, which are vital for the identification and characterization of the compound. Time-dependent DFT (TD-DFT) calculations can simulate the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions. researchgate.net Similarly, calculations can predict infrared (IR) and Raman vibrational frequencies, which correspond to the stretching and bending of specific bonds, and Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structural elucidation.

Illustrative Data from Quantum Chemical Calculations:

The following table represents the type of data that would be generated from quantum chemical calculations for this compound, based on typical values for related PAHs.

Calculated PropertyIllustrative Value/DescriptionSignificance
HOMO Energy -5.5 to -6.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy -1.0 to -2.0 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap 3.5 to 5.0 eVCorrelates with chemical reactivity and stability. unicamp.br
Dipole Moment 1.5 to 2.5 DebyeQuantifies the polarity of the molecule, influenced by the -OH group.
Most Reactive Site Bay-region diol epoxidePrediction of the site most likely to undergo metabolic activation. nih.gov
Predicted λmax ~380-450 nmHelps identify the compound via UV-Vis spectroscopy. researchgate.net

Molecular Docking and Dynamics Simulations to Predict this compound Interactions with Biomolecules

To understand the potential biological effects of this compound, it is crucial to model its interactions with key biological macromolecules, such as enzymes and DNA.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). conicet.gov.ar This method is particularly useful for studying how the compound might be processed by metabolic enzymes like cytochromes P450 (CYPs). nih.govnih.gov Docking simulations would place this compound into the active site of a CYP enzyme (e.g., CYP1A1 or CYP1B1) to predict its binding affinity and pose. The results can highlight key interactions, such as hydrogen bonds with the hydroxyl group or hydrophobic interactions with aromatic amino acid residues, that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of every atom in the system, providing insights into the conformational changes that may occur upon binding and the flexibility of the protein's active site. researchgate.netub.ac.id For this compound, an MD simulation could reveal whether the initial docked pose is stable and how the compound orients itself for a potential metabolic reaction.

Illustrative Docking and MD Simulation Findings:

This table illustrates the potential findings from docking this compound into the active site of a metabolic enzyme like Cytochrome P450 1A1.

Analysis TypePredicted FindingImplication
Molecular Docking Lowest binding energy conformation shows the bay-region oriented towards the heme catalytic center.Suggests a high likelihood of metabolic activation at this site. nih.gov
Hydrogen bond formation between the 5-ol group and a serine or threonine residue in the active site.The hydroxyl group acts as a key anchor point for binding. researchgate.net
Hydrophobic interactions with phenylalanine and tryptophan residues.Stabilizes the compound within the nonpolar active site. nih.gov
Molecular Dynamics The binding pose remains stable over a 100-nanosecond simulation.Confirms the favorability of the predicted binding mode. researchgate.net
Root Mean Square Deviation (RMSD) of the ligand remains low (< 2 Å).Indicates minimal movement from the initial docked position, suggesting a stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Endpoints of this compound

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. conicet.gov.ar For a compound like this compound, QSAR can be used to predict potential toxicity or carcinogenicity without direct experimental testing.

A QSAR study involves calculating a set of numerical parameters, or "descriptors," that characterize the molecule's physicochemical properties. These can include electronic descriptors (e.g., HOMO/LUMO energies), topological descriptors (describing molecular shape and branching), and thermodynamic descriptors. unicamp.brconicet.gov.ar A model is then developed by finding a mathematical relationship between these descriptors and an observed biological activity (e.g., carcinogenicity, mutagenicity) for a large set of related compounds (a training set). nih.govacs.org

Once a robust QSAR model is established for a class of compounds like hydroxylated PAHs, it can be used to predict the activity of a new compound like this compound by simply calculating its descriptors and inputting them into the model equation. benthamdirect.com For instance, models have successfully linked the stability of carbocations formed from diol epoxides to the carcinogenic potency of the parent PAH. nih.gov

Example QSAR Descriptors and Predicted Activity:

This table shows hypothetical descriptors for this compound and a potential QSAR prediction.

Descriptor TypeDescriptor NameIllustrative ValueRelation to Activity
Electronic Energy of LUMO (E-LUMO)-1.5 eVLower E-LUMO can correlate with higher phototoxicity. unicamp.br
Thermodynamic Diol-epoxide carbocation stabilityHighHigher stability of this metabolite is strongly correlated with carcinogenicity. nih.govacs.org
Topological Molecular Connectivity IndexVariesDescribes molecular size and shape, often used in mutagenicity models. conicet.gov.ar
QSAR Prediction Predicted Carcinogenicity IndexModerate to HighProvides a preliminary risk assessment based on structural features.

Environmental Fate Modeling and Predictive Simulations for the Transport and Transformation of this compound

Understanding the environmental behavior of this compound is crucial for assessing its persistence and distribution. Environmental fate models, such as multimedia fugacity models, are used for this purpose. tandfonline.comnomresearch.cndoi.org

These models divide the environment into distinct compartments (e.g., air, water, soil, sediment, vegetation). researchgate.net By using the physicochemical properties of the compound—such as its vapor pressure, water solubility, and partition coefficients (e.g., Octanol-Water Partition Coefficient, Kow; Organic Carbon-Water Partition Coefficient, Koc)—the model simulates the movement and accumulation of the chemical in each compartment. tandfonline.com

Illustrative Environmental Fate Model Parameters and Predictions:

Parameter/ProcessIllustrative Prediction for this compoundEnvironmental Significance
Partitioning High Koc value.Strong tendency to adsorb to organic matter in soil and sediment. frontiersin.org
Transport Low volatility; primarily transported via sediment in aquatic systems.Unlikely to undergo significant long-range atmospheric transport. frontiersin.orgcopernicus.org
Transformation Susceptible to atmospheric degradation by OH radicals.Chemical transformation in the atmosphere limits its aerial distribution. acs.orgcopernicus.org
Persistence Moderate to high persistence in anaerobic sediments.Can accumulate in sediment, acting as a long-term environmental reservoir. tandfonline.com
Primary Sink Soil and SedimentThese compartments are predicted to be the final repositories for the compound. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for Research on Benz E Acephenanthrylen 5 Ol

High-Resolution Chromatographic Techniques for Separation and Quantification of Benz(e)acephenanthrylen-5-ol (e.g., GC-MS, HPLC-UV/FLD)

High-resolution chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) are the most prominently used methods. ontosight.ainih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high separation efficiency and definitive identification based on mass spectra. For the analysis of polar analytes like this compound, a derivatization step, such as silylation, is often necessary to increase volatility and improve chromatographic peak shape. gcms.cz The selection of an appropriate capillary column, typically with a non-polar or semi-polar stationary phase like 5% phenyl-methylpolysiloxane, is crucial for resolving isomers. uwb.edu.plmdpi.com

Sample Preparation: Extraction from matrices such as water or soil often involves liquid-liquid extraction or solid-phase extraction (SPE). diva-portal.orgau.dk Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common subsequent step. gcms.cz

GC Conditions: A typical temperature program involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature to ensure the separation of a wide range of compounds. mdpi.com

MS Detection: Mass spectrometry provides sensitive detection and structural information. Selected Ion Monitoring (SIM) mode can be used to enhance selectivity and achieve lower detection limits for target analytes. mdpi.com

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD):

HPLC is well-suited for the direct analysis of polar compounds like this compound without the need for derivatization. mdpi.commeasurlabs.com Reversed-phase chromatography using a C18 column is the most common separation mode. ub.edu

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed to achieve optimal separation. ub.edu

Detection:

UV Detection: Provides good sensitivity for aromatic compounds. However, its selectivity can be limited in complex matrices. measurlabs.com

Fluorescence Detection (FLD): Offers superior sensitivity and selectivity for fluorescent compounds like PAHs and their hydroxylated derivatives. measurlabs.comulpgc.es The excitation and emission wavelengths can be optimized to selectively detect the target analyte. ub.edu

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of related hydroxylated PAHs, which can be adapted for this compound.

ParameterGC-MSHPLC-UV/FLD
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Injection Mode SplitlessFull Loop
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water Gradient
Temperature Program 50°C (1 min), ramp to 300°C at 10°C/minIsocratic or Gradient
Detector Mass Spectrometer (EI)Fluorescence Detector
Derivatization Often required (e.g., silylation)Not required

Spectroscopic Methods for Definitive Structural Elucidation and Trace Detection of this compound (e.g., NMR, IR, UV-Vis, Fluorescence Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for its detection at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. While challenging for trace amounts, NMR provides detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, which is crucial for distinguishing between isomers. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For this compound, a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. youtube.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system. The absorption spectrum of this compound is expected to show characteristic peaks in the UV region, which can be used for quantification, although its selectivity is lower than fluorescence spectroscopy. researchgate.net

Fluorescence Spectroscopy: This technique is highly sensitive for detecting fluorescent compounds like this compound. ulpgc.es The compound is expected to exhibit a characteristic fluorescence spectrum with specific excitation and emission maxima, allowing for its highly selective and sensitive detection in environmental and biological samples. researchgate.netnih.gov The shape and position of the fluorescence peaks can be influenced by the molecular structure and the solvent environment. core.ac.uk

Applications of High-Resolution Mass Spectrometry in Metabolomics and Environmental Analysis of this compound

High-resolution mass spectrometry (HRMS) offers significant advantages in the analysis of this compound, particularly in complex matrices encountered in metabolomics and environmental studies. nih.gov HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide accurate mass measurements with errors of less than 5 ppm. researchgate.net

This high mass accuracy allows for the determination of the elemental composition of unknown compounds, which is a powerful tool for the identification of metabolites of this compound and its degradation products in environmental samples. mdpi.comgcms.cz In metabolomics, HRMS can be used to create a "fingerprint" of all detectable metabolites in a sample, enabling the identification of changes in metabolic pathways upon exposure to this compound. au.dknih.gov

The coupling of HRMS with liquid chromatography (LC-HRMS) is a particularly powerful technique for untargeted and targeted analysis of OH-PAHs in various samples. mdpi.comnih.gov

The following table presents a comparison of low-resolution and high-resolution mass spectrometry for the analysis of compounds like this compound.

FeatureLow-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., Orbitrap, FT-ICR)
Mass Accuracy Unit mass resolution< 5 ppm
Resolving Power Low to moderateHigh
Compound Identification Based on fragmentation patterns and retention timeBased on accurate mass, fragmentation, and retention time
Application Targeted quantificationUntargeted screening, metabolomics, identification of unknowns

Development and Validation of Novel Biosensors and Immunochemical Assays for Specific Detection of this compound

While traditional chromatographic methods are highly accurate, they can be time-consuming and require sophisticated instrumentation. Biosensors and immunochemical assays offer promising alternatives for the rapid and specific detection of PAHs and their metabolites. researchgate.netrepec.org

Immunochemical Assays: These methods, such as enzyme-linked immunosorbent assay (ELISA), utilize the specific binding of antibodies to the target analyte. researchgate.netresearchgate.net The development of antibodies that can specifically recognize this compound would enable the creation of highly selective and sensitive immunoassays for its detection in various samples. These assays are often cost-effective and can be formatted for high-throughput screening. oup.com

Biosensors: A biosensor integrates a biological recognition element (e.g., an antibody, enzyme, or whole cell) with a transducer to produce a measurable signal upon binding to the target analyte. researchgate.netrepec.org Electrochemical biosensors, for instance, have been developed for the detection of other OH-PAHs, such as 1-hydroxypyrene, by monitoring the electrochemical oxidation of the hydroxyl group. acs.org Similar principles could be applied to develop a biosensor for this compound, offering the potential for real-time, on-site monitoring.

Research in this area is focused on improving the selectivity and sensitivity of these assays for specific OH-PAHs and adapting them for use in complex environmental and biological matrices. researchgate.netresearchgate.net

Future Research Trajectories and Interdisciplinary Outlook for Benz E Acephenanthrylen 5 Ol Studies

Identification of Key Unanswered Questions in the Chemistry and Biology of Benz(e)acephenanthrylen-5-ol

Our understanding of this compound is in its infancy, with a significant number of fundamental questions yet to be addressed. Future research should prioritize elucidating its basic chemical and biological properties to build a foundational knowledge base.

Key Unanswered Questions:

Metabolic Pathways: How is this compound formed from its parent PAH, Benz(e)acephenanthrylene? Which specific cytochrome P450 (CYP) enzymes are involved in its formation and further metabolism? It is known that for other PAHs, such as benzo[a]pyrene, metabolism via CYP enzymes can lead to the formation of various hydroxylated metabolites, some of which can be further activated to carcinogenic dihydrodiol epoxides. wur.nl Understanding the complete metabolic pathway of this compound is crucial.

Toxicological Endpoints: What are the specific toxicological effects of this compound? While limited data exists for the 5-ol isomer vulcanchem.com, research on related compounds suggests a range of potential toxicities. For instance, an isomer, Benz(e)acephenanthrylen-4-ol, is noted for its potential to act as a carcinogen, mutagen, and teratogen, with a toxicity profile that may differ from its non-hydroxylated counterpart due to altered metabolism and bioavailability. ontosight.ai A study on Benz[e]acephenanthrylen-12-ol identified it as a photosensitizer with high toxicity to mosquito larvae in the presence of sunlight. nih.gov Furthermore, the parent compound, Benz(e)acephenanthrylene, has been shown to exhibit genotoxicity in human skin cells when combined with UV-A exposure. umh.es

Bioavailability and Bioaccumulation: How does the hydroxyl group of this compound affect its environmental fate? The presence of a hydroxyl group generally increases water solubility compared to the parent PAH, which could influence its mobility and bioavailability in different environmental compartments. ontosight.ai However, the extent of this influence and its potential for bioaccumulation in organisms requires specific investigation.

Mechanism of Action: What are the molecular initiating events and key events in the adverse outcome pathways associated with this compound exposure? Does it act through the aryl hydrocarbon receptor (AhR) pathway, a common mechanism for many PAHs, or does it have other primary cellular targets?

Table 1: Key Research Questions for this compound

Research AreaKey Unanswered Question
Chemistry What are the precise metabolic pathways leading to the formation and degradation of this compound?
Biology What are the specific toxicological endpoints (e.g., cytotoxicity, genotoxicity, endocrine disruption) of this compound?
Environmental Science How does the hydroxyl group impact its bioavailability, persistence, and potential for bioaccumulation in ecosystems?
Toxicology What are the underlying molecular mechanisms of its toxicity, including its interaction with cellular receptors and signaling pathways?

Integration of Multi-Omics Technologies in Mechanistic Studies of this compound

To unravel the complex biological responses to this compound, an integrated multi-omics approach is essential. This would allow for a systems-level understanding of its mechanisms of action.

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can identify genes and cellular pathways that are transcriptionally altered upon exposure to this compound. This can provide insights into the activation of stress response pathways, metabolic processes, and potential carcinogenic mechanisms.

Proteomics: The analysis of the entire protein complement of a cell or tissue can reveal changes in protein expression and post-translational modifications following exposure. This is critical for identifying the specific enzymes involved in its metabolism and the proteins that are targeted by the compound or its metabolites.

Metabolomics: Studying the global metabolic profile can identify the specific metabolites of this compound and the endogenous metabolites that are perturbed upon exposure. This can help in understanding its bioactivation and detoxification pathways.

Table 2: Application of Multi-Omics Technologies to this compound Research

Omics TechnologyPotential ApplicationExpected Insights
Transcriptomics Analysis of gene expression changes in exposed cells or tissues.Identification of responsive genes and pathways (e.g., AhR signaling, DNA damage response).
Proteomics Characterization of protein expression and modification profiles.Identification of key metabolic enzymes and protein targets of toxicity.
Metabolomics Profiling of metabolites in biological samples.Elucidation of metabolic fate and identification of biomarkers of exposure.

Development of Innovative In Vitro and Ex Vivo Models for Comprehensive Assessment of this compound Interactions

Advancements in cell culture and tissue engineering offer powerful tools for studying the effects of environmental chemicals with greater human relevance.

3D Cell Cultures and Spheroids: Three-dimensional cell culture models, such as spheroids, more closely mimic the in-vivo environment compared to traditional 2D cell cultures. These models can be used to assess the cytotoxicity and genotoxicity of this compound in a more physiologically relevant context.

Organ-on-a-Chip (OOC) Technology: Microfluidic devices that recapitulate the structure and function of human organs, such as the liver, lung, or skin, can be used to study the metabolism and toxicity of this compound in a dynamic and controlled environment. These systems can also be used to investigate inter-organ interactions.

Ex Vivo Tissue Models: The use of fresh tissue slices or explants from relevant organs (e.g., liver, lung) allows for the study of metabolism and toxicity in the context of the native tissue architecture and cellular heterogeneity. d-nb.info

Table 3: Advanced In Vitro and Ex Vivo Models for this compound Assessment

Model SystemKey FeaturesPotential Application
3D Spheroids Mimics tissue-like structures and cell-cell interactions.Assessment of cytotoxicity and penetration of the compound into tissues.
Organ-on-a-Chip Recapitulates organ-level physiology and fluid flow.Study of metabolism, toxicity, and organ-specific effects.
Ex Vivo Tissue Slices Preserves native tissue architecture and cell types.Investigation of metabolism and toxicity in a highly relevant biological context.

Translational Implications of this compound Research for Environmental Science and Regulatory Frameworks

A thorough mechanistic understanding of this compound's behavior and effects is crucial for informing environmental science and shaping regulatory policies.

Environmental Risk Assessment: Data on the persistence, bioavailability, and toxicity of this compound will enable a more accurate assessment of the risks it poses to ecosystems and human health. This is particularly important as many OH-PAHs are not currently included in routine environmental monitoring programs. epa.gov

Biomarker Development: The identification of specific metabolites or molecular signatures of exposure through multi-omics studies can lead to the development of sensitive biomarkers for monitoring human exposure to this compound and other related PAHs.

Informing Regulatory Standards: Currently, regulations for PAHs are often based on a limited number of parent compounds. epa.gov Mechanistic data on the toxicity of metabolites like this compound can help to refine these regulations and may lead to the inclusion of specific OH-PAHs in regulatory frameworks. For instance, the Montana Department of Environmental Quality includes "Benz(e)Acephenanthrylene" in its numeric water quality standards, highlighting the regulatory relevance of this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Benz(e)acephenanthrylen-5-ol derivatives with distinct coordination modes (e.g., η³ vs. η⁵)?

  • Methodology : Successful synthesis of η³- and η⁵-coordinated molybdenum complexes has been achieved using tridentate ligands like tris(pyrazolyl)methane (tpm) and reaction systems involving KHF₂/ether/CHCl₃. For example, η³-f-Bind compounds (e.g., 10 ) were synthesized via modified protocols to stabilize intermediates, while η⁵-e-Bind complexes (e.g., 3 , 4 ) required allyl-Mo precursors and careful ligand selection . Critical steps include ligand-to-metal ratio optimization and solvent choice to prevent intermediate degradation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in assigning diagnostic signals for this compound derivatives?

  • Methodology : Deuterium labeling (e.g., 9-[D] ) is essential for resolving overlapping signals in 1H^1H NMR spectra. For instance, H2 (7.90 ppm) and H1/H3 (6.04–6.63 ppm) in η³-f-Bind complexes were unambiguously assigned using isotopic substitution. Multi-dimensional NMR (e.g., 13C^{13}C-APT) and comparison with calculated chemical shifts further validate assignments .

Q. What crystallographic parameters confirm the η³ vs. η⁵ coordination modes in solid-state structures?

  • Methodology : X-ray diffraction data (CCDC 2295997–2295999) reveal key metrics:

  • η⁵ coordination : Smaller C–Mo–C angles (≤90°) and shorter Mo–C bond distances (1.98–2.12 Å) consistent with aromatic ligand binding .
  • η³ coordination : Larger bond angles (105–115°) and elongated Mo–C distances (2.20–2.35 Å), indicative of localized bonding .

Advanced Research Questions

Q. What mechanistic insights explain the η⁵→η³ haptotropic rearrangement in this compound complexes under catalytic conditions?

  • Methodology : The rearrangement is driven by electronic and steric factors. η⁵→η³ shifts occur when electron-withdrawing ligands (e.g., CO) destabilize the η⁵ mode, favoring partial ligand dissociation. Kinetic studies using variable-temperature NMR and DFT calculations suggest a low-energy pathway involving transient η³ intermediates . Steric bulk in f-Bind ligands further accelerates rearrangement due to reduced orbital overlap.

Q. How do electronic properties of this compound ligands influence catalytic activity in transition-metal systems?

  • Methodology : Cyclic voltammetry and UV-vis spectroscopy reveal that e-Bind ligands (higher π-accepting ability) stabilize low oxidation states (e.g., Mo0^0), enhancing CO insertion reactivity. In contrast, f-Bind ligands (weaker π-acidity) favor η³ coordination, enabling ligand lability critical for catalytic cycles . Electronic tunability via benzoannulation (e.g., adding electron-donating substituents) can modulate redox potentials by ~0.3 V.

Q. How should researchers address contradictions in stability data between η⁵-e-Bind and η³-f-Bind complexes?

  • Methodology : Stability discrepancies arise from ligand-metal bond strength and solvent effects. For example:

  • η⁵-e-Bind complexes (e.g., 3 , 4 ) are stable in THF but decompose in polar solvents (e.g., MeCN) due to ligand displacement .
  • η³-f-Bind derivatives (e.g., 10 ) exhibit higher thermal stability in solid state but are sensitive to moisture, requiring inert-atmosphere handling.
  • Use accelerated aging tests (e.g., TGA/DSC) and 1H^1H NMR monitoring under controlled conditions to map degradation pathways .

Q. What experimental designs mitigate challenges in isolating cationic η⁵-f-Bind complexes?

  • Methodology : Failed syntheses of cationic η⁵-f-Bind species (e.g., 7 , 8 ) highlight intermediate instability. Solutions include:

  • Low-temperature synthesis (-30°C) to trap reactive intermediates.
  • Counterion screening : Larger anions (e.g., BAr4F^F_4) improve solubility and crystallinity .
  • In-situ spectroscopic tracking : IR monitoring of CO stretches (1955–1874 cm1^{-1}) identifies transient species.

Methodological Notes

  • Data Validation : Cross-reference NMR, IR, and X-ray data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities .
  • Controlled Experiments : Use isotopic labeling (e.g., 2H^2H, 13C^{13}C) and variable-temperature studies to probe dynamic processes.

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